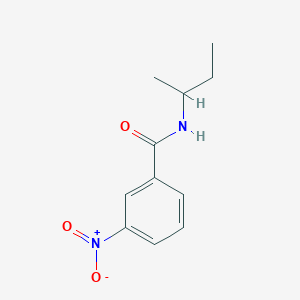
N'-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid ist eine komplexe organische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung von 4-Hydroxy-1-methyl-2-oxo-1,2-dihydrochinolin, das anschließend acetyliert wird, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Essigsäureanhydrid und einer Base wie Pyridin, um den Acetylierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohol- oder Aminderivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-N-Oxid-Derivate ergeben, während die Reduktion Alkohol- oder Aminderivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Pfade aufzuklären, die beteiligt sind.
Wirkmechanismus
The mechanism of action of N’-acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxychinolin: Teilt die Chinolinkerngestalt, aber es fehlen die Acetyl- und Carbohydrazidgruppen.
1-Methyl-2-oxo-1,2-dihydrochinolin: Ähnliche Struktur, aber ohne die Hydroxy- und Carbohydrazidfunktionalitäten.
Einzigartigkeit
N'-Acetyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-chinolincarbohydrazid ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C13H13N3O4 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
N'-acetyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-15-12(19)10-11(18)8-5-3-4-6-9(8)16(2)13(10)20/h3-6,18H,1-2H3,(H,14,17)(H,15,19) |
InChI-Schlüssel |
BGMABTGUMVMHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)

